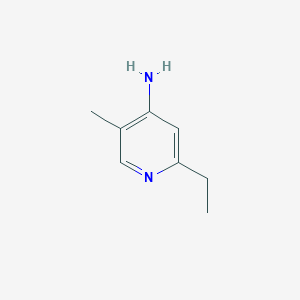
2-Ethyl-5-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methylpyridin-4-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylpyridin-4-amine can be achieved through several methods. This reaction typically requires high temperatures (200-300°C) and pressures (12-13 MPa) to achieve a good yield . Another method involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst, which helps manage the reaction and avoid spontaneous self-oligomerization .
Industrial Production Methods
Industrial production of this compound often utilizes the Chichibabin reaction due to its efficiency and scalability . The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of catalysts and promoters, such as ammonium acetate, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of pyridine oxides, while reduction may yield amines or other reduced compounds .
Scientific Research Applications
2-Ethyl-5-methylpyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Ethyl-5-methylpyridin-4-amine can be compared with other similar compounds, such as:
2-Methyl-5-ethylpyridine: This compound has a similar structure but differs in the position of the ethyl and methyl groups.
4-Amino-5-methyl-1H-pyridin-2-one: This compound is an intermediate in the synthesis of certain pharmaceuticals and has different functional groups compared to this compound.
2-Amino-4-methylpyridine: This compound has a similar structure but lacks the ethyl group.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-ethyl-5-methylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)5-10-7/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
DSJKMTGTXOJICV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13251807.png)
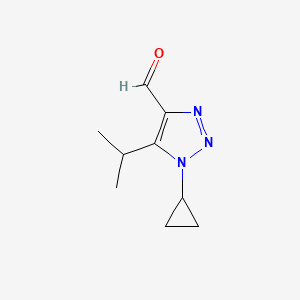
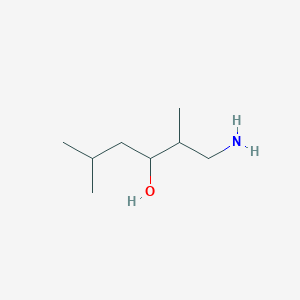
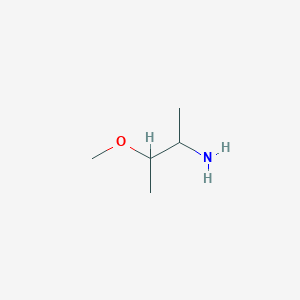
![2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13251849.png)
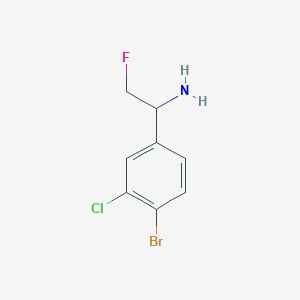

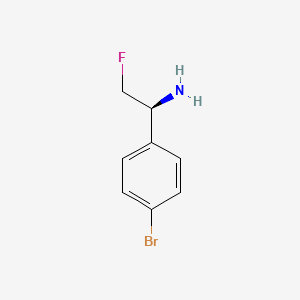
![2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13251891.png)
![4-[(2-Ethylbutyl)amino]cyclohexan-1-OL](/img/structure/B13251896.png)
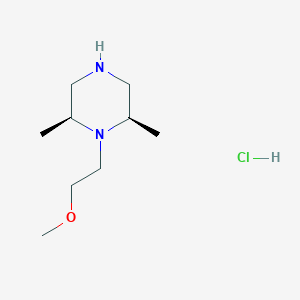
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13251902.png)

![8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)
